molecular formula C10H9NOS2 B232631 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol

4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol

Cat. No.: B232631
M. Wt: 223.3 g/mol
InChI Key: HHKFGXNOUWCQEF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at the 4-position and a thiol (-SH) group at the 2-position. The methoxy group enhances electron-donating properties, influencing reactivity and biological interactions, while the thiol group provides nucleophilic and redox-active characteristics.

Synthesis: The compound can be synthesized via cyclization reactions. For example, thiourea reacts with α-halo ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in refluxing ethanol to form thiazole derivatives . This method is analogous to the synthesis of 4-(4-methoxyphenyl)thiazol-2-amine, where the thiol group is replaced by an amine .

Properties

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C10H9NOS2/c1-12-8-4-2-7(3-5-8)9-6-14-10(13)11-9/h2-6H,1H3,(H,11,13)

InChI Key

HHKFGXNOUWCQEF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=S)N2

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=S)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol Thiazole 4-Methoxyphenyl, -SH at C2 Nucleophilic reactivity, redox activity -
4-(4-Methoxyphenyl)thiazol-2-amine Thiazole 4-Methoxyphenyl, -NH₂ at C2 Antidiabetic activity (α-glucosidase inhibition)
2-Chloro-N-[4-(4-methoxyphenyl)thiazol-2-yl]acetamide Thiazole 4-Methoxyphenyl, chloroacetamide at C2 Intermediate for bioconjugation
4-(3-Methoxyphenyl)thiazol-2-amine Thiazole 3-Methoxyphenyl (meta-substitution) Altered electronic properties vs. para-substituted isomer
  • Functional Group Impact :
    • The thiol (-SH) group in the target compound enables disulfide bond formation and metal chelation, which are absent in the amine (-NH₂) or acetamide derivatives.
    • Chloroacetamide derivatives (e.g., ) are reactive toward nucleophiles, making them useful in drug conjugation .

Heterocyclic Core Variations

Compound Name Core Structure Key Modifications Activities/Applications References
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol Triazole Triazole-thiol with 4-methoxyphenyl Antifungal, antibiotic potential
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidinone Thiadiazole-thiazolidinone hybrid Structural complexity for enhanced binding
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol Pyrimidine Pyrimidine-thiol with methoxyphenyl Antioxidant, antibacterial activity
  • Core Impact: Triazole-thiols () exhibit stronger antifungal activity due to triazole’s ability to inhibit cytochrome P450 enzymes . Thiazolidinones () are known for antidiabetic and anti-inflammatory effects, but the addition of a thiadiazole moiety may alter pharmacokinetics .

Substituent Position and Bioactivity

  • Para vs. Meta Methoxy Substitution :
    • 4-(4-Methoxyphenyl)thiazol-2-amine (para-methoxy) showed superior antidiabetic activity compared to 4-(3-methoxyphenyl)thiazol-2-amine (meta-methoxy), likely due to better electronic alignment with target enzymes .
    • Analgesic derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl) demonstrated lower ulcer indices than meta-substituted analogues, suggesting para-methoxy groups may reduce gastrointestinal toxicity .

Key Research Findings

  • Synthetic Flexibility : The thiol group in this compound allows derivatization into hydrazones, disulfides, and S-alkylated products, enhancing drug design versatility .
  • Bioactivity Trends: Para-substituted methoxyphenyl groups generally improve target affinity and reduce toxicity compared to meta-substituted or non-methoxy analogues .
  • Heterocyclic Hybrids : Hybrid structures (e.g., thiazole-triazole or thiazole-pyrimidine) show synergistic effects, combining multiple pharmacophores for enhanced efficacy .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound C₁₀H₉NOS₂ 223.31 2.8 0.15 (DMSO)
4-(4-Methoxyphenyl)thiazol-2-amine C₁₀H₁₀N₂OS 206.26 2.1 1.2 (Water)
Triazole-thiol derivative () C₂₃H₂₂N₄O₂S 418.51 3.5 0.08 (Ethanol)

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